molecular formula C7H13ClF2N2O2 B2386494 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride CAS No. 2229161-98-0

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride

Cat. No.: B2386494
CAS No.: 2229161-98-0
M. Wt: 230.64
InChI Key: SCZUQBAPJLFISB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 4-hydroxypiperidine with difluoroacetic acid or its derivatives under controlled conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can result in various substituted derivatives .

Scientific Research Applications

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O2.ClH/c8-7(9,5(10)12)6(13)1-3-11-4-2-6;/h11,13H,1-4H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZUQBAPJLFISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(C(=O)N)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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